

Application Notes and Protocols for AAK1 Inhibitors

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Compound of Interest

Compound Name: AK-IN-1

Cat. No.: B15607881

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Disclaimer: The designation "**AK-IN-1**" does not correspond to a recognized standard chemical entity in publicly available scientific literature. Based on the nature of the inquiry, this document provides a detailed overview of Adaptor-Associated Kinase 1 (AAK1) inhibitors, a class of molecules under investigation for conditions such as neuropathic pain. The information herein is intended for research, scientific, and drug development professionals.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface.[1] AAK1 functions by phosphorylating the $\mu 2$ subunit of the AP2 adaptor complex, which regulates the assembly of clathrin-coated pits.[1] Due to its involvement in various signaling pathways, including the Notch and WNT pathways, AAK1 has emerged as a promising therapeutic target for several diseases, most notably neuropathic pain.[2][3][4][5][6] Inhibition of AAK1 has been shown to produce antinociceptive effects in preclinical models of neuropathic pain.[5][6]

This document provides an overview of the preclinical data for representative AAK1 inhibitors, including their biochemical and cellular activities, pharmacokinetic profiles, and administration guidelines for in vivo studies.

Data Presentation

Table 1: In Vitro Potency of Selected AAK1 Inhibitors

Compound	Target	Assay Type	IC50	Ki	Reference
LP-935509	AAK1	μ 2 Phosphorylation	2.8 \pm 0.4 nM	-	[2]
AAK1	Peptide Phosphorylation	3.3 \pm 0.7 nM	0.9 nM (ATP-competitive)	[2][7]	
BIKE	Kinase Activity	14 nM	-	[7]	
GAK	Kinase Activity	320 nM	-	[7]	
TIM-063	AAK1	Enzymatic Activity	8.51 μ M	-	[8][9]
TIM-098a	AAK1	Enzymatic Activity	0.24 μ M	-	[9][10]
AAK1	Cellular Activity (transfected cells)	0.87 μ M	-	[9][10]	
BMS-986176 / LX-9211	AAK1	Not specified	Potent inhibitor	Not specified	[11][12]

Table 2: Preclinical In Vivo Administration of AAK1 Inhibitors

Compound	Species	Pain Model	Route of Administration	Effective Dose Range	Observed Effect	Reference
LP-935509	Mouse	Formalin-induced pain (Phase II)	Oral	10 - 60 mg/kg	Dose-dependent reduction in paw flinches	[13][14]
Mouse	Spinal Nerve Ligation (SNL)	Oral	10 - 60 mg/kg	Dose-dependent reversal of mechanical allodynia	[13]	
Rat	Chronic Constriction Injury (CCI)	Not specified	2 - 10 mg/kg (ED50)	Reversal of thermal hyperalgesia, cold allodynia, and mechanical allodynia	[7]	
Compound 59	Rat	Chronic Constriction Injury (CCI)	Not specified	Not specified	Efficacious	[5][15]
BMS-986176 / LX-9211	Rodent	Neuropathic pain models	Oral	Not specified	Excellent efficacy	[11][12]

Table 3: Pharmacokinetic Parameters of AAK1 Inhibitors

Compound	Species	Administration Route	Bioavailability	Plasma Half-life	Brain/Plasma Ratio	Reference
LP-935509	Mouse	IV (1 mg/kg), Oral (10 mg/kg)	100%	3.6 hours	3-4	[7]
BMS-986176 / LX-9211	Rat	Not specified	Favorable	Reasonable for oral dosing	~20	[11][12][16]
Dog	Not specified	Favorable	Reasonable for oral dosing	Not specified	[16]	
Monkey	Not specified	Low	Reasonable for oral dosing	Not specified	[16]	

Experimental Protocols

In Vitro AAK1 Kinase Activity Assay (Example with TIM-063 derivatives)

This protocol describes a method to determine the inhibitory activity of compounds against the AAK1 catalytic domain.[8][17]

- Reagents and Materials:
 - His-tagged AAK1 catalytic domain (e.g., residues 25-396).
 - Substrate: GST-AP2 μ 2 (e.g., residues 145-162).
 - [γ -³²P]ATP.
 - Kinase reaction buffer.

- Test compounds (e.g., TIM-063 and its derivatives).
- Phosphocellulose paper.
- Scintillation counter.
- Procedure:
 - Prepare a reaction mixture containing the His-tagged AAK1 catalytic domain, the test compound at various concentrations, and the GST-AP2 μ 2 substrate in the kinase reaction buffer.
 - Initiate the kinase reaction by adding [γ -³²P]ATP (e.g., to a final concentration of 100 μ M).
 - Incubate the reaction mixture at 30°C for 20 minutes.
 - Stop the reaction by spotting the mixture onto phosphocellulose paper.
 - Wash the phosphocellulose paper to remove unincorporated [γ -³²P]ATP.
 - Quantify the incorporated radioactivity using a scintillation counter.
 - Calculate the percentage of inhibition relative to a control reaction without the test compound.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

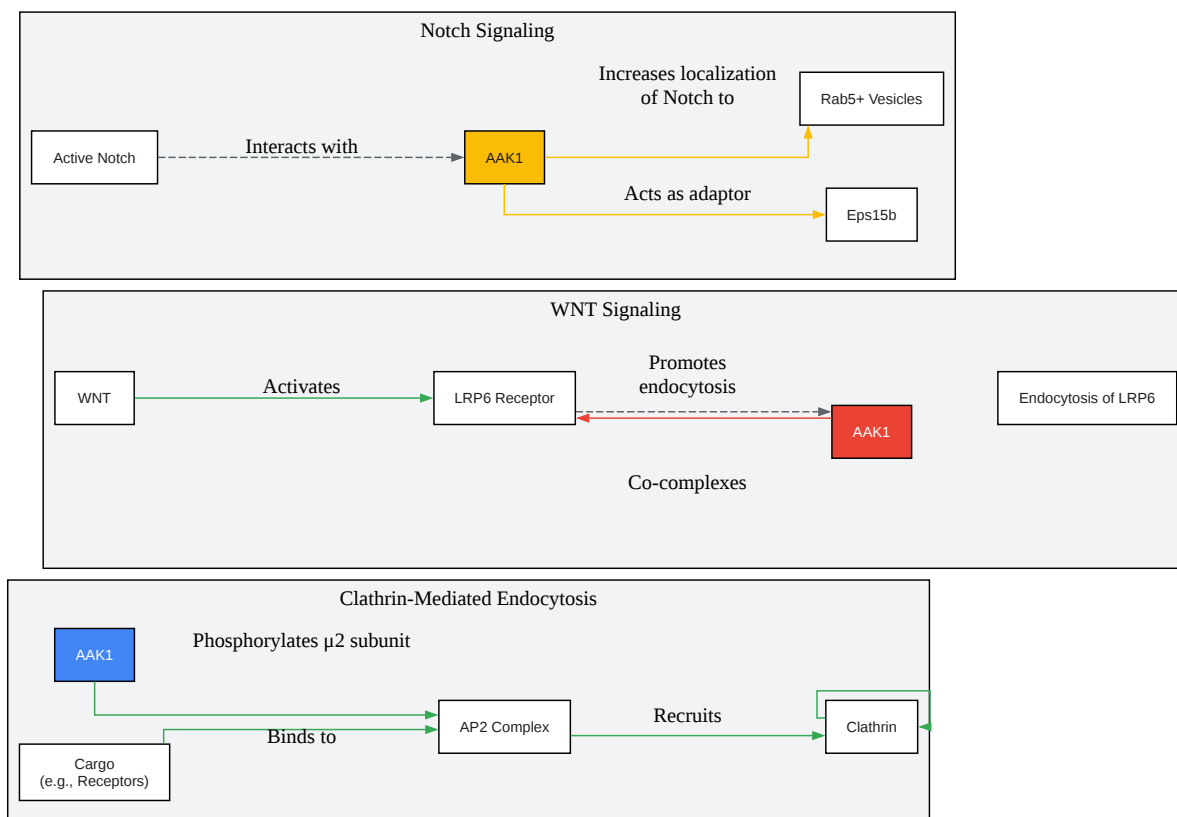
In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL) in Mice

This is a generalized protocol based on descriptions of studies using LP-935509.[\[6\]](#)[\[13\]](#)

- Animal Model:
 - Adult male mice.

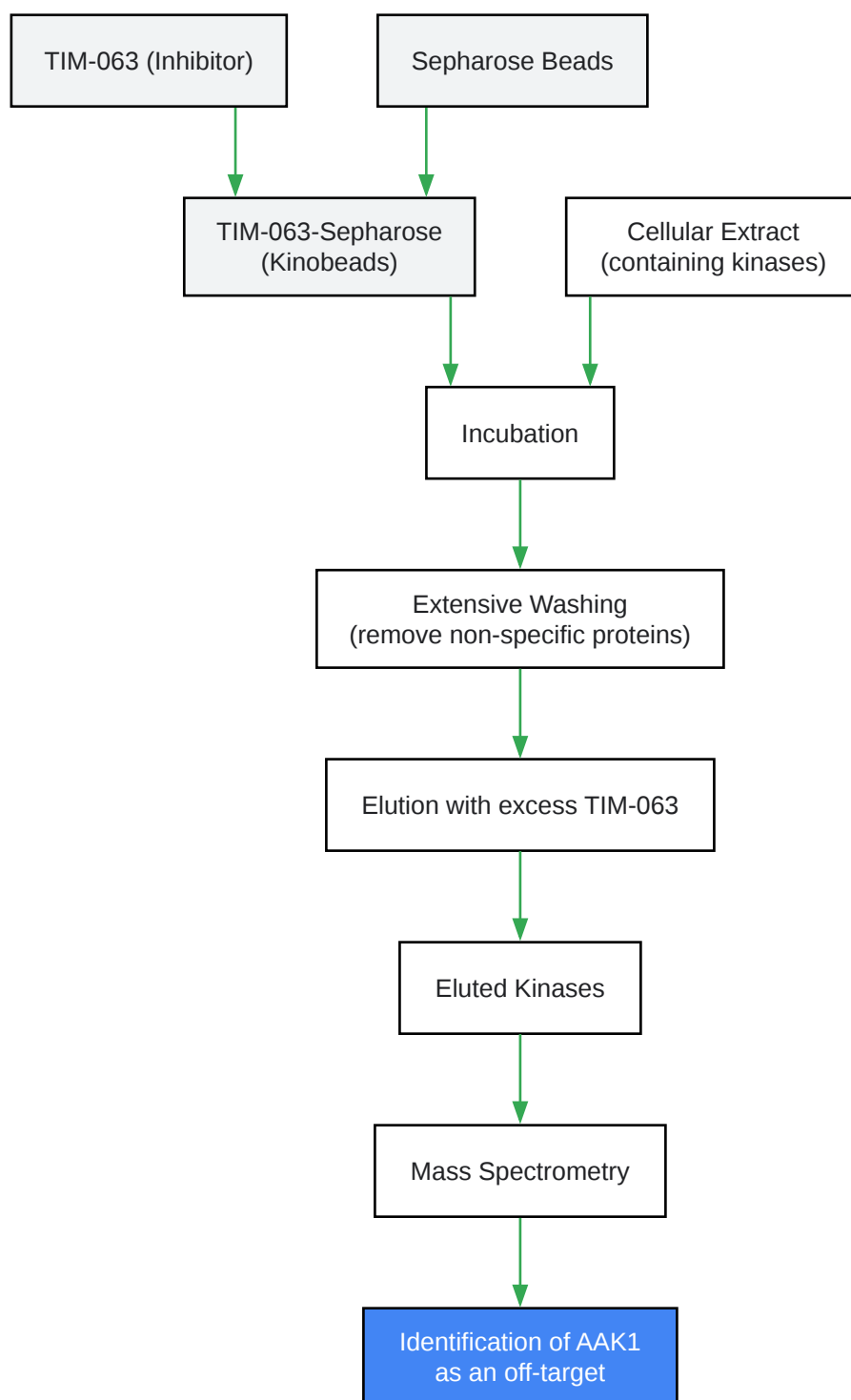
- Induce neuropathic pain via the Spinal Nerve Ligation (SNL) procedure as described by Chung and Kim. This involves the tight ligation of the L5 spinal nerve.
- Drug Administration:
 - Prepare the test compound (e.g., LP-935509) in a suitable vehicle for oral administration.
 - Administer the compound or vehicle by oral gavage at specified doses (e.g., 10, 30, 60 mg/kg).
- Behavioral Testing (Mechanical Allodynia):
 - Assess mechanical allodynia using von Frey filaments at baseline (before drug administration) and at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
 - Place the mice on an elevated mesh floor and apply von Frey filaments of increasing force to the plantar surface of the hind paw on the injured side.
 - The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.
- Data Analysis:
 - Compare the paw withdrawal thresholds of the compound-treated groups to the vehicle-treated group at each time point.
 - Statistical analysis, such as a repeated-measures analysis of variance (ANOVA) followed by a post-hoc test, can be used to determine significance.

Signaling Pathways and Experimental Workflows



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Caption: AAK1 involvement in key cellular signaling pathways.



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Caption: Workflow for identifying AAK1 as a target using Kinobeads.

Administration and Handling Guidelines

- Solubility: AAK1 inhibitors like LP-935509 are typically soluble in DMSO for in vitro stock solutions.[14] For in vivo administration, specific formulations are required. For example, LP-935509 can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for oral gavage.[18]
- Storage: Stock solutions of compounds like LP-935509 should be stored at -20°C for short-term storage (up to 6 months) and at -80°C for long-term storage (up to 1 year).[7]
- In Vivo Dosing: As indicated in Table 2, oral administration is a common route for preclinical studies of AAK1 inhibitors. Doses should be determined based on the specific compound, animal model, and desired therapeutic effect. It is recommended to perform dose-response studies to establish the optimal dosage for a particular experimental setup.
- Safety: Preclinical studies with BMS-986176/LX-9211 indicated an acceptable toxicity profile. [11][12] Phase I clinical trials with this compound showed it to be well-tolerated with minimal adverse events.[11][12] However, as with any investigational compound, appropriate safety precautions should be taken during handling and administration.

These application notes and protocols are intended to serve as a guide for researchers working with AAK1 inhibitors. It is essential to consult the primary literature for detailed experimental procedures and to adapt these protocols to specific laboratory conditions and research objectives.

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